(R)-6,6'-dimethyl-1,1'-bi-2-naphthol chemical structure and properties
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol chemical structure and properties
Structure, Properties, and Applications in Asymmetric Catalysis
Executive Summary
(R)-6,6'-dimethyl-1,1'-bi-2-naphthol (CAS: 172170-94-4) is a specialized atropisomeric chiral ligand derived from the privileged BINOL (1,1'-bi-2-naphthol) scaffold. While 3,3'-substituted BINOLs are frequently cited for their steric impact on the catalytic pocket, the 6,6'-disubstituted variants offer a unique electronic and geometric profile. By extending the naphthyl system along the longitudinal axis, the 6,6'-methyl groups modulate solubility, π-stacking interactions, and the electronic density of the hydroxyl binding sites without imposing the severe steric crowding associated with 3,3'-substitution.
This guide details the physicochemical properties, synthesis via oxidative coupling, and specific utility of this ligand in asymmetric oxidations and supramolecular assembly.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The core structural feature of (R)-6,6'-dimethyl-BINOL is its axial chirality , arising from restricted rotation around the C1-C1' bond. The methyl substituents at the 6 and 6' positions are distal to the hydroxyl binding site, yet they influence the molecule's lipophilicity and crystal packing.
Structural Analysis
Unlike 3,3'-substituents which directly shape the "chiral pocket," 6,6'-substituents act as "electronic tuners" and "solubility handles." The dihedral angle of the binaphthyl backbone typically remains near 90° (similar to unsubstituted BINOL), but the extended conjugation and bulk affect the molecule's interaction with aromatic substrates in charge-transfer complexes.
Key Properties Table
| Property | Data | Notes |
| IUPAC Name | (R)-6,6'-dimethyl-[1,1'-binaphthalene]-2,2'-diol | |
| CAS Number | 172170-94-4 | Specific to the (R)-enantiomer.[1][2] |
| Molecular Formula | C₂₂H₁₈O₂ | |
| Molecular Weight | 314.38 g/mol | |
| Chirality | Axial (Atropisomer) | Stable to racemization < 100°C. |
| Melting Point | 200–220 °C (Typical range) | Unsubstituted BINOL melts at 208-210°C; 6,6'-derivatives show similar thermal stability. |
| Solubility | Soluble in THF, CH₂Cl₂, Toluene | Methyl groups enhance solubility in non-polar organic solvents compared to parent BINOL. |
| pKa | ~9.5 (Phenolic OH) | Electronic donation from methyl groups may slightly increase pKa vs. BINOL. |
Synthesis & Production
The most robust route to (R)-6,6'-dimethyl-1,1'-bi-2-naphthol is the oxidative coupling of 6-methyl-2-naphthol. This process mimics the biological synthesis of lignans and can be performed using transition metal catalysts (Cu, V, Fe) to enforce enantioselectivity.
Mechanism of Oxidative Coupling
The reaction proceeds via a radical-cation mechanism. A single-electron transfer (SET) from the naphthol oxygen to the metal center generates a radical species. Two such radicals couple at the C1 position, followed by tautomerization to restore aromaticity.
Figure 1: Radical-cation mechanism for the oxidative coupling of 2-naphthols.
Experimental Protocol (Enantioselective)
Note: This protocol adapts the standard Takizawa/Sasai vanadium-catalyzed method for high enantioselectivity.
Reagents:
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Substrate: 6-Methyl-2-naphthol (1.0 eq)
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Catalyst: V(IV) complex or CuCl₂/(-)-Sparteine (for Cu-mediated route)
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Solvent: Chlorobenzene or CH₂Cl₂
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Oxidant: O₂ (atmospheric) or Air
Step-by-Step Methodology:
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Catalyst Preparation: In a flame-dried flask, dissolve the chiral ligand (e.g., a Schiff base derived from tert-leucine) and VOSO₄ in CH₂Cl₂. Stir for 1 hour to form the active chiral vanadium species.
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Substrate Addition: Add 6-methyl-2-naphthol to the catalyst solution.
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Oxidation: Stir the mixture vigorously under an atmosphere of O₂ at ambient temperature (20-25°C). The reaction typically requires 24–48 hours for full conversion.
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Quench & Workup: Quench with dilute HCl. Extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
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Purification: Purify via column chromatography (Hexanes/EtOAc 8:1).
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Resolution (Optional): If a racemic coupling was performed (using FeCl₃), resolve the enantiomers via inclusion crystallization with N-benzylcinchonidinium chloride.
Catalytic Applications
(R)-6,6'-dimethyl-BINOL is not merely a structural analog; it serves specific roles where the 3,3'-positions must remain open or where electronic tuning is required.
Asymmetric Oxidation of Sulfides
One of the primary applications of this ligand is in the titanium-catalyzed asymmetric oxidation of sulfides to sulfoxides. The 6,6'-methyl groups provide a subtle electronic push, enhancing the nucleophilicity of the bound peroxide species without blocking the substrate approach.
Protocol Insight:
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Catalyst System: Ti(OiPr)₄ / (R)-6,6'-dimethyl-BINOL / Water (1:2:4 ratio).
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Oxidant: tert-Butyl hydroperoxide (TBHP).
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Performance: This system has demonstrated enhanced activity compared to unsubstituted BINOL for specific aryl-methyl sulfides, attributed to the increased electron density on the naphthyl rings stabilizing the high-valent Ti-peroxo intermediate.
Figure 2: Catalytic cycle for the asymmetric oxidation of sulfides using the Ti-BINOL system.
Charge-Transfer (CT) Complexes
Beyond catalysis, the 6,6'-dimethyl derivative is used in materials science to form chiral charge-transfer complexes.[3] The electron-donating methyl groups make the naphthyl rings better electron donors compared to unsubstituted BINOL.
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Application: Enantioselective recognition of small molecules (e.g., alcohols) within the crystal lattice of the CT complex formed with electron acceptors like benzoquinones.
Handling & Safety Information
While specific toxicological data for the 6,6'-dimethyl derivative is limited, it should be handled with the same precautions as the parent BINOL.
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Hazard Classification: Irritant (Skin/Eye/Respiratory).
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GHS Signal Word: WARNING.[2]
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Storage: Store at room temperature (15-25°C) in a dry, well-ventilated place. Keep container tightly closed to prevent oxidation over long periods.
References
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ChemicalBook. (R)-6,6'-DIMETHYL-1,1'-BI-2-NAPHTHOL Properties and CAS Data. Retrieved from
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Takizawa, S., et al. Enantioselective and Aerobic Oxidative Coupling of 2-Naphthols Derivatives Using Chiral Dinuclear Vanadium(V) Complex in Water. Tetrahedron: Asymmetry, 2015.[4]
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Zhang, et al. Copper-catalyzed asymmetric oxidative coupling of 2-naphthols for the synthesis of 6,6′-disubstituted BINOLs. (Cited in MDPI Review: Advances in the Asymmetric Synthesis of BINOL Derivatives). Retrieved from
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Sigma-Aldrich. Product Specification: (R)-(+)-1,1'-Bi-2-naphthol (Parent Compound Reference). Retrieved from
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ChemSrc. CAS 172170-94-4 Entry: 6,6'-Dimethyl-[1,1'-binaphthalene]-2,2'-diol.[1] Retrieved from
